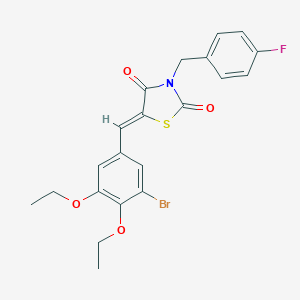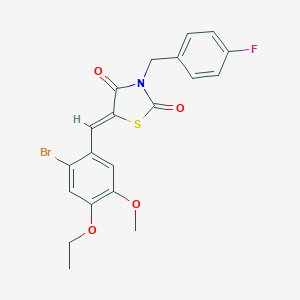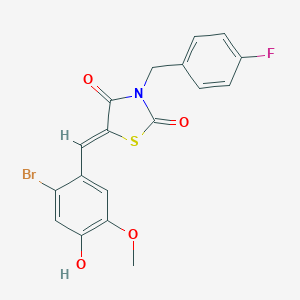![molecular formula C16H12FNO3S B302175 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione (FBMT) is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in scientific research. FBMT has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
科学研究应用
3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various scientific research fields. One of the most significant applications of 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is its anticancer activity. Studies have shown that 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been studied for its antioxidant and anti-inflammatory activities. 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to scavenge free radicals and reduce oxidative stress in cells. Additionally, 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
作用机制
The mechanism of action of 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione exerts its biological activities through various pathways. 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to activate the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis. 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. Studies have shown that 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Additionally, 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as catalase and superoxide dismutase.
实验室实验的优点和局限性
3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is relatively easy to synthesize, and its biological activities can be easily evaluated using various in vitro and in vivo assays. Additionally, 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione exhibits low toxicity and is well-tolerated in animals.
However, there are also some limitations to using 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione in lab experiments. One of the main limitations is the lack of information on the pharmacokinetics and pharmacodynamics of 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione. Additionally, the mechanism of action of 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood, which limits its potential applications.
未来方向
3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has significant potential for future research. One direction for future research is to investigate the pharmacokinetics and pharmacodynamics of 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione to better understand its mechanism of action and potential applications. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione in animal models and humans. Another direction for future research is to explore the potential use of 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione in combination with other anticancer agents to enhance its cytotoxicity and reduce potential side effects. Finally, 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione can be used as a lead compound to develop novel thiazolidinedione derivatives with improved biological activities.
合成方法
The synthesis of 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione involves the condensation of 4-fluorobenzylamine with 5-methyl-2-furfural in the presence of acetic acid. The resulting Schiff base is then cyclized with thiosemicarbazide to yield the final product, 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione. The synthesis of 3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been reported in several studies, with slight variations in the reaction conditions.
属性
产品名称 |
3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C16H12FNO3S |
分子量 |
317.3 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H12FNO3S/c1-10-2-7-13(21-10)8-14-15(19)18(16(20)22-14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3/b14-8- |
InChI 键 |
OSSIVBMZRQBUME-ZSOIEALJSA-N |
手性 SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
规范 SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)


![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)






![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)